molecular formula C12H14N2O2S B1334286 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine CAS No. 41213-87-0

4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine

Cat. No.: B1334286
CAS No.: 41213-87-0
M. Wt: 250.32 g/mol
InChI Key: FQZLOGYFHHNTDW-UHFFFAOYSA-N
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Description

4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to the 2-aminothiazole class, which has been identified as a promising scaffold in the search for therapeutics against neurodegenerative prion diseases . Studies on structurally similar 2-aminothiazole analogs have shown significant antiprion activity in prion-infected neuroblastoma cell lines (ScN2a-cl3), reducing the protease-resistant form of the prion protein (PrPSc) through a drug-like mechanism that is not simply due to cell death . The 2-aminothiazole core is also recognized in other research areas; for instance, closely related derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, which are potential drug targets for conditions like ischemia, cancer, and asthma . Furthermore, various thiazole compounds are investigated for inflammation and immune-related applications . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this compound as a key intermediate or building block for further structure-activity relationship (SAR) studies or in the development of novel bioactive molecules.

Properties

IUPAC Name

4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLOGYFHHNTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.

    Substitution with 4,5-Dimethoxy-2-methylphenyl Group: The thiazole ring is then subjected to a substitution reaction with 4,5-dimethoxy-2-methylphenyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Acylation and Sulfonylation Reactions

Thiazol-2-ylamine derivatives commonly undergo acylation or sulfonylation at the amine group. For example:

  • Acylation :

    • Reaction with aryl acyl chlorides (e.g., 4-morpholinecarbonyl chloride) yields N-acyl derivatives. For instance, 4-(2,4-dimethylphenyl)thiazol-2-ylamine (3 ) reacts with benzoyl chloride to form N-benzoyl derivatives (yields: 63–89%) .

    • Microwave-assisted methods improve reaction efficiency and reduce time .

  • Sulfonylation :

    • Treatment with benzenesulfonyl or benzylsulfonyl chloride produces sulfonamide derivatives. For example, 4-(2,4-dimethylphenyl)thiazol-2-ylamine (3 ) reacts with benzenesulfonyl chloride to yield sulfonamide 22 (68% yield) .

Condensation and Cyclization Reactions

Thiazol-2-ylamines participate in condensation reactions to form fused heterocycles:

  • Pyrimidine Formation :

    • Enaminone intermediates (e.g., 4 , R′ = CN/Cl/F) react with substituted phenylguanidines under microwave irradiation to form pyrimidine derivatives (e.g., 12a–12u ) .

    • Example:

      Enaminone 4Phenylguanidine 11Pyrimidine 12au(Yield 50 85 )\text{Enaminone }\mathbf{4}\xrightarrow{\text{Phenylguanidine }\mathbf{11}}\text{Pyrimidine }\mathbf{12a–u}\quad (\text{Yield 50 85 })
  • Thiazolidinone Synthesis :

    • Reaction with 1,3-thiazolidine-2,4-dione and aromatic aldehydes via Knoevenagel condensation yields hybrid thiazole-thiazolidinone derivatives (e.g., 9a–n ) .

Alkylation and Functionalization

  • Alkylation :

    • LDA-mediated alkylation of 4-cyclopropyl-N-methylthiazol-2-amine (23 ) with acetaldehyde yields acetylated derivatives after oxidation with MnO₂ .

  • Halogenation :

    • Bromination of thiazol-5-yl intermediates (e.g., 5 ) using SelectFluor or N-chlorosuccinimide generates fluoro- or chloro-substituted enaminones (e.g., 4 , R′ = F/Cl) .

Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling :

    • While not explicitly documented for this compound, analogous thiazoles undergo cross-coupling with aryl boronic acids to introduce aryl groups at the 4-position .

Biological Activity-Driven Modifications

  • Anticancer Analogues :

    • Substituents at the 4-position (e.g., 3,4,5-trimethoxyphenyl) are introduced via Friedel–Crafts acylation or Hantzsch thiazole synthesis to enhance cytotoxicity .

  • Anti-inflammatory Derivatives :

    • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives (5a–5g ) are synthesized by modifying the thiophene substituent, though their 5-LOX inhibition remains moderate .

Key Reaction Data Table

Reaction TypeSubstrateReagent/ConditionsProductYield (%)Source
AcylationThiazol-2-ylamine (3 )Benzoyl chlorideN-Benzoyl derivative (5 )63–89
SulfonylationThiazol-2-ylamine (3 )Benzenesulfonyl chlorideSulfonamide (22 )68
Pyrimidine CondensationEnaminone (4 )Phenylguanidine (11 ), microwavePyrimidine (12a–u )50–85
BrominationThiazol-5-yl (5 )SelectFluor, 0 °CFluoro-enaminone (4 , R′=F)72

Notes on Limitations

  • Synthetic Challenges :

    • Bulky substituents (e.g., isopropyl) at the 4-position hinder pyrimidine formation due to steric effects .

    • Electron-withdrawing groups (e.g., CN) accelerate enaminone synthesis compared to electron-donating groups .

  • Biological Correlation :

    • Substituents like m-SO₂NH₂ or m-piperazinyl enhance kinase inhibition (CDK9 K<sub>i</sub> = 2–7 nM) .

    • Cytotoxicity (GI<sub>50</sub>) correlates with substituent electronic properties (e.g., 12e : GI<sub>50</sub> < 0.01 μM) .

While direct data on 4-(4,5-dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is unavailable, its reactivity can be extrapolated from structurally related compounds. Further experimental studies are required to validate these predictions.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds exhibit significant activity against a range of pathogens:

  • Bacterial Infections : Studies have shown that thiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a recent investigation found that certain thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin .
  • Antifungal Properties : Thiazole compounds have also been reported to exhibit antifungal activity. The structural features of these compounds contribute to their interaction with fungal cell membranes, enhancing their efficacy against various fungi .

Anticancer Potential

The anticancer properties of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine have been explored in several studies:

  • Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer activity. For example, modifications with halogenated phenyl groups have shown improved potency against cancer cells .

Anticonvulsant Activity

Research has identified thiazole derivatives as potential anticonvulsants:

  • Seizure Models : Compounds containing thiazole moieties have exhibited significant anticonvulsant effects in various animal models. For instance, certain derivatives have shown effectiveness in reducing seizure duration and frequency in models induced by pentylenetetrazole (PTZ) .
  • Mechanism Insights : The anticonvulsant activity is often attributed to the ability of these compounds to modulate neurotransmitter systems and enhance GABAergic transmission, which is crucial for controlling seizures .

Other Pharmacological Activities

Beyond the primary applications mentioned above, 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine has been linked to several other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators .
  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may contribute to its overall therapeutic profile by mitigating oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine with structurally related thiazole and heterocyclic derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine Thiazole-2-amine 4-(4,5-dimethoxy-2-methylphenyl) C₁₂H₁₃N₂O₂S* ~265.3* Estimated higher solubility due to methoxy groups
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-ylamine Thiazole-2-amine Pyrrole with CF₃O and methyl groups C₁₆H₁₄F₃N₃OS 354.0 ¹H-NMR: δ 2.02 (s, 3H), 9.10 (br s, 2H); LogP: ~3.5 (CF₃O increases lipophilicity)
4,5-Diphenyl-thiazol-2-ylamine Thiazole-2-amine 4,5-diphenyl C₁₅H₁₂N₂S 252.34 Lower solubility due to hydrophobic phenyl groups
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole-2-amine 5-(4-methylphenyl) C₉H₉N₃S 191.25 Thiadiazole core enhances π-stacking; antimicrobial activity reported
4-(2,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine Thiazole-2-amine Thiophene with methyl groups C₁₁H₁₂N₂S₂ 236.35 Electron-rich thiophene improves charge transfer properties

*Estimated based on structural analogs.

Spectroscopic and Analytical Data

  • NMR : The target compound’s methoxy groups would produce distinct singlets near δ 3.8–4.0 ppm in ¹H-NMR, contrasting with the trifluoromethoxy signal at δ -57.70 in .
  • Mass Spectrometry : A molecular ion peak near m/z 265 is anticipated, significantly lower than the m/z 354.0 observed for the pyrrole-thiazole hybrid .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., crystallographic or biological activity) for the target compound is absent in the provided evidence. Comparisons rely on extrapolation from analogs.
  • Contradictory Trends : While methoxy groups generally improve solubility, the methyl group on the phenyl ring may counteract this effect, creating a balance between hydrophilicity and lipophilicity.

Biological Activity

4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is a compound characterized by its thiazole ring and an amine group, which contribute to its unique chemical and biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • CAS Number : 41213-87-0

The presence of the thiazole ring and the dimethoxy-substituted phenyl group enhances its potential biological activities.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results demonstrate that this compound shows promising antibacterial effects, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Studies have shown that 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine can inhibit the growth of cancer cell lines.

Table 2: Anticancer Activity of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)18.7

The IC₅₀ values indicate that the compound has a significant cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is attributed to its ability to interact with specific molecular targets in cells. It may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. For anticancer activity, it likely interacts with cellular pathways involved in proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Effects : A study conducted on various thiazole derivatives demonstrated that modifications in the phenyl group significantly influenced antimicrobial potency. The presence of methoxy groups was found to enhance activity against Gram-positive bacteria.
  • Anticancer Research : In vitro studies have shown that compounds similar to 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Q & A

Q. What are the optimal synthetic routes for 4-(4,5-dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF, followed by reaction with formaldehyde under acidic conditions to form cyclic derivatives. Reaction progress is monitored by TLC, and purification is achieved via recrystallization from ethanol (yields ~70–85%) . Alternative routes employ veratraldehyde and acetic acid in ethanol, with reflux times of 7 hours .

Q. How is purity assessed during synthesis?

Purity is validated using a combination of TLC (to confirm reaction completion) and recrystallization with solvents like ethanol or dichloromethane. Advanced purification may involve column chromatography for derivatives with polar functional groups .

Q. What spectroscopic techniques are used for initial structural characterization?

Basic characterization includes:

  • IR spectroscopy : To identify NH₂ (3200–3400 cm⁻¹) and C=S (1100–1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are key markers.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369.40 for methyl-substituted derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts in different solvents) be resolved?

Solvent-induced shifts (e.g., DMSO vs. CDCl₃) require cross-referencing with computational methods (DFT calculations) or X-ray crystallography. For example, crystal structures of related thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) confirm substituent geometry and validate NMR assignments .

Q. What strategies address low yields in scaled-up syntheses?

Yield discrepancies often arise from competing side reactions. Optimizing catalyst loading (e.g., LiCl in aminoguanidine condensations) or switching solvents (e.g., 1,2-dichloroethane over DMF) can improve efficiency. For instance, phosphorus oxychloride in dichloroethane increased product isolation to >90% in analogous thiazole syntheses .

Q. How are biological activities (e.g., antibacterial) systematically evaluated?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluoro, trifluoromethyl) to assess electronic/steric effects on activity .

Q. What methods confirm the compound’s molecular geometry and electronic properties?

  • X-ray crystallography : Resolves bond angles and packing interactions (e.g., π-stacking in thiadiazole derivatives) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) in crystal lattices.

Q. How can solubility challenges in biological assays be mitigated?

Use co-solvents like DMSO (≤1%) or surfactants (e.g., Tween-80). For hydrophobic derivatives, nanoformulation (e.g., liposomal encapsulation) improves aqueous dispersion .

Data Contradiction and Mechanistic Analysis

Q. Why do substituents on the phenyl ring lead to divergent reactivity?

Electron-donating groups (e.g., methoxy) enhance electrophilic substitution on the thiazole ring, while electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks. Steric hindrance from bulky substituents (e.g., biphenyl) can slow cyclization kinetics, requiring prolonged reflux times .

Q. How are reaction mechanisms validated for complex derivatives?

Isotopic labeling (e.g., ¹⁵N in isothiocyanates) and intermediate trapping (e.g., thiourea adducts) clarify pathways. Computational studies (e.g., Gaussian-based transition state modeling) further elucidate energy barriers for key steps like ring closure .

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